molecular formula C12H16N4O3 B2825026 N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide CAS No. 2034451-82-4

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2825026
CAS No.: 2034451-82-4
M. Wt: 264.285
InChI Key: RBVNXWJLUGFCOG-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridazine moiety and an acetamide side chain. The pyridazin-3-yloxy group introduces a nitrogen-rich aromatic system, while the pyrrolidine scaffold provides conformational flexibility.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-9(17)13-7-12(18)16-6-4-10(8-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVNXWJLUGFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a pyridazine derivative reacts with a halogenated pyrrolidine intermediate.

    Formation of the Ether Linkage: The ether linkage between the pyrrolidine and pyridazine rings is formed through a Williamson ether synthesis, involving the reaction of an alkoxide with a halogenated pyridazine.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidine ring or the pyridazine moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the pyridazine ring, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide exerts its effects is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide with analogs from the provided evidence, focusing on molecular features, synthetic pathways, and inferred structure-activity relationships (SAR).

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Weight Core Structure Key Substituents Biological Activity (Inferred/Reported)
This compound (Target Compound) ~305.3 g/mol* Pyrrolidine + Pyridazine Pyridazin-3-yloxy, acetamide Not directly reported; potential kinase modulation
SzR-109 384.47 g/mol Quinoline + Pyrrolidine Morpholinomethyl, hydroxyquinoline Stimulates U937 cells; immunomodulatory effects
Compound 69 N/A Benzoxazolo-oxazine + Pyridine Hydroxypropynylpyridine, acetamide Anticancer (oxazolo-oxazine derivatives)
MC4376 (73a) N/A Pyrrolidine + Cyanophenylpyridine Cyanophenyl, dioxopiperidinyl isoindolinone PROTAC-based degrader (hypothetical)
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) 189.2 g/mol Pyridine + Acetamide Cyano, 5-methylpyridin-3-yl Antimicrobial (chromene derivatives)

*Calculated based on formula.

Structural and Functional Insights

This may improve binding to enzymes like kinases or phosphatases. Compound 69 and MC4376 employ fused bicyclic systems (benzoxazolo-oxazine, isoindolinone) for rigidity, contrasting with the target compound’s flexible pyrrolidine linker.

Substituent Impact: The pyridazin-3-yloxy group in the target compound differs from SzR-109’s morpholinomethyl group , which confers basicity and solubility. Pyridazine’s electron-deficient nature may reduce metabolic stability compared to pyridine derivatives (e.g., 3k ). Acetamide side chains are common across analogs (e.g., 3k , Compound 69 ), suggesting a role in target engagement or pharmacokinetics.

Synthetic Strategies: The target compound’s synthesis likely involves coupling a pyridazin-3-yloxy-pyrrolidine intermediate with bromoacetamide, akin to methods in (Sonogashira coupling for pyridine-pyrrolidine hybrids). Cyanoacetamide derivatives (e.g., 3k ) use ethanol/piperidine-mediated condensations, a pathway adaptable to the target compound’s acetamide formation.

Q & A

Q. What statistical methods are recommended for dose-response studies in preclinical models?

  • Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Report confidence intervals (95%) to quantify uncertainty in potency estimates .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction TypeConditionsYield (%)Purity (HPLC %)
1SubstitutionK₂CO₃, DMF, 80°C, 12h6592
2CyclizationHATU, DCM, RT, 6h7295
3Acetamide FormationAcCl, Et₃N, THF, 0°C6898

Table 2 : Stability Profile Under Physiological Conditions

ConditionTemperaturepHDegradation (%) at 24h
Aqueous37°C7.412
Acidic37°C2.085
Basic37°C1045

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